molecular formula C15H12I3NNaO4+ B12439865 Sodium (+)-triiodothyronine

Sodium (+)-triiodothyronine

Cat. No.: B12439865
M. Wt: 673.96 g/mol
InChI Key: SBXXSUDPJJJJLC-UTONKHPSSA-N
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Description

Overview of Iodothyronines and Their Fundamental Biological Significance

Iodothyronines are a class of hormones produced by the thyroid gland, with triiodothyronine (T3) and thyroxine (T4) being the primary examples. exeltis.com These hormones are essential for regulating metabolism, growth, and development. wikipedia.orgyourhormones.info T3 is the more metabolically active form, exerting effects on almost every cell in the body. wikipedia.orgnih.gov It influences heart rate, body temperature, and the speed at which the body uses calories. clevelandclinic.org Thyroid hormones are also critical for brain development, muscle control, and maintaining bone health. yourhormones.infoclevelandclinic.org The fundamental importance of iodothyronines is underscored by their role in maintaining homeostasis throughout the body. nih.gov

The biological activity of iodothyronines is determined by the number and position of iodine atoms on their molecular structure. nih.gov While T4 is the major hormone secreted by the thyroid gland, it is largely considered a prohormone that is converted to the more potent T3 in peripheral tissues like the liver, kidney, and brain. wikipedia.orgyourhormones.info This conversion is a critical step in thyroid hormone action.

Historical Context of Triiodothyronine Discovery and Foundational Research

The journey to understanding thyroid hormones began long before the identification of T3. In 1891, George Murray reported successful treatment of myxedema (severe hypothyroidism) with sheep thyroid extract. karger.comnih.gov Edward Kendall later isolated thyroxine (T4) in 1914. karger.comnih.gov

The discovery of triiodothyronine (T3) is credited to Jack Gross and Rosalind Pitt-Rivers in 1952. wikipedia.orgnih.gov Working at the National Institute for Medical Research in the UK, they identified a previously unknown iodine-containing compound in the plasma of rats. thyroidpatients.ca Their subsequent research established T3 as a potent thyroid hormone, demonstrating it was several times more powerful than T4 in its biological effects. thyroidpatients.ca However, it's worth noting that biochemists Hird and Trikojus had isolated T3 in 1948, though their work was not widely recognized at the time. wikipedia.org

Following its discovery, extensive research has been conducted to elucidate the mechanisms of T3 action and its role in health and disease. This foundational research has been crucial in understanding the complexities of thyroid physiology.

Hierarchical Regulatory Networks Governing Thyroid Hormone Production and Bioavailability

The production and availability of thyroid hormones are tightly controlled by a sophisticated feedback system known as the hypothalamic-pituitary-thyroid (HPT) axis. nih.govnumberanalytics.com This system ensures that thyroid hormone levels in the blood are maintained within a narrow, optimal range. byui.edu

The process begins in the hypothalamus, which releases thyrotropin-releasing hormone (TRH). nih.govontosight.ai TRH travels to the anterior pituitary gland, stimulating it to secrete thyroid-stimulating hormone (TSH). nih.govwikipedia.org TSH then acts on the thyroid gland, prompting the synthesis and release of T4 and T3. wikipedia.org

The synthesis of thyroid hormones within the thyroid follicular cells is a multi-step process:

Iodide Trapping: The sodium-iodide symporter (NIS) actively transports iodide from the blood into the thyroid follicular cells. wikipedia.org

Organification: The enzyme thyroid peroxidase (TPO) oxidizes iodide and incorporates it into tyrosine residues of a large protein called thyroglobulin. This results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT). nih.govyoutube.com

Coupling: TPO then couples MIT and DIT molecules to form T3 (one MIT and one DIT) and T4 (two DIT molecules) still attached to thyroglobulin. youtube.com

Release: When stimulated by TSH, the follicular cells take up the thyroglobulin and enzymes cleave T3 and T4, which are then released into the bloodstream. wikipedia.org

The bioavailability of T3 is further regulated by deiodinase enzymes, which are responsible for converting T4 to T3 in peripheral tissues. nih.gov There are three types of deiodinases (D1, D2, and D3) that play distinct roles in activating or inactivating thyroid hormones, thereby controlling their local availability and action. nih.gov

A negative feedback loop is a critical component of this regulatory network. byui.edu When levels of T3 and T4 in the blood increase, they inhibit the release of TRH from the hypothalamus and TSH from the pituitary gland, thus reducing further thyroid hormone production. exeltis.comclevelandclinic.org Conversely, when hormone levels are low, the inhibition is lifted, and the HPT axis is stimulated to produce more thyroid hormones. byui.edu

Table 1: Key Hormones and Enzymes in Thyroid Hormone Regulation

Molecule Abbreviation Primary Function
Thyrotropin-Releasing Hormone TRH Stimulates the pituitary gland to release TSH. nih.gov
Thyroid-Stimulating Hormone TSH Stimulates the thyroid gland to produce and release T3 and T4. wikipedia.org
Thyroxine T4 The main hormone produced by the thyroid gland; a prohormone to T3. exeltis.com
Triiodothyronine T3 The active form of thyroid hormone that regulates metabolism. yourhormones.info
Thyroid Peroxidase TPO Enzyme essential for the synthesis of thyroid hormones. nih.gov
Deiodinases D1, D2, D3 Enzymes that convert T4 to T3 and inactivate thyroid hormones. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12I3NNaO4+

Molecular Weight

673.96 g/mol

IUPAC Name

sodium;(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/t12-;/m1./s1

InChI Key

SBXXSUDPJJJJLC-UTONKHPSSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@H](C(=O)O)N)I)I)O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+]

Origin of Product

United States

Molecular Mechanisms of Sodium + Triiodothyronine Action

Genomic Actions of Sodium (+)-Triiodothyronine: Nuclear Receptor-Mediated Signaling

The genomic actions of this compound, also known as T3, are predominantly channeled through its binding to thyroid hormone receptors (TRs), which function as ligand-inducible transcription factors. wikipedia.orgoup.com This interaction triggers a cascade of molecular events that ultimately modulate the transcription of target genes. In the absence of T3, TRs are often bound to thyroid hormone response elements (TREs) on DNA, where they associate with corepressor proteins to inhibit gene transcription. wikipedia.org The binding of T3 induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn facilitates gene transcription. wikipedia.org

Thyroid Hormone Receptors (TRs) and Their Molecular Architecture

Thyroid hormone receptors are members of the nuclear receptor superfamily. oup.com These proteins are characterized by a modular structure comprising several functional domains: an N-terminal A/B domain, a highly conserved DNA-binding domain (DBD), a hinge region, and a C-terminal ligand-binding domain (LBD). researchgate.netcsic.es The intricate interplay of these domains governs the receptor's ability to bind to DNA, interact with other proteins, and respond to hormonal signals.

TR Isoforms and Structural Domains (TRα1, TRβ1, TRβ2)

The structural domains of TRs are crucial for their function. The DNA-binding domain is responsible for recognizing and binding to specific DNA sequences known as thyroid hormone response elements (TREs). researchgate.net The ligand-binding domain not only binds T3 but also plays a role in receptor dimerization and the interaction with corepressor and coactivator proteins. researchgate.netfrontiersin.org The N-terminal A/B domain is the most variable region and is thought to contribute to the transcriptional activity of the receptor. researchgate.net

Table 1: Major Thyroid Hormone Receptor Isoforms and their Characteristics

IsoformGenePrimary Tissue DistributionKey Functions
TRα1 THRAHeart, Skeletal Muscle, Brain, BoneRegulation of heart rate, metabolism, and development. researchgate.netcsic.es
TRβ1 THRBLiver, Kidney, ThyroidRegulation of cholesterol metabolism and the hypothalamic-pituitary-thyroid axis. researchgate.netcsic.es
TRβ2 THRBPituitary, Hypothalamus, Retina, Developing Inner EarNegative feedback control of thyroid hormone production, visual and auditory development. researchgate.netjci.org
TRβ2 THRBPituitary, Hypothalamus, Retina, Developing Inner EarNegative feedback control of thyroid hormone production, visual and auditory development. researchgate.netjci.org
TR Dimerization and Heterodimerization with Retinoid X Receptors (RXR)

TRs can bind to TREs as monomers, homodimers, or, most commonly, as heterodimers with retinoid X receptors (RXRs). wikipedia.orgoup.com The TR/RXR heterodimer is considered the most transcriptionally active form of the receptor. wikipedia.orgpnas.org This heterodimerization enhances the affinity and specificity of DNA binding. als-journal.com Research has shown that identical residues in helices 10 and 11 of the TR ligand-binding domain are involved in both homodimerization and heterodimerization with RXR. nih.gov While RXRs are the most well-studied partners for TRs, evidence suggests that TRs can also form heterodimers with other nuclear receptors, such as the retinoic acid receptors (RARs), which can introduce further complexity to T3-mediated gene regulation. oup.comnih.gov

Ligand Binding Domain (LBD) and Conformational Dynamics Upon this compound Engagement

The ligand-binding domain (LBD) of the TR is a globular structure composed of approximately 12 α-helices and a few β-strands that form a hydrophobic pocket where T3 binds. frontiersin.orgoup.com The binding of this compound induces a significant conformational change in the LBD. oup.comaimspress.com A key event is the repositioning of the C-terminal helix 12 (H12), which acts as a molecular switch. oup.compnas.org In the absence of a ligand, H12 is in a more open conformation, which favors the binding of corepressor proteins. wikipedia.org Upon T3 binding, H12 folds over the ligand-binding pocket, creating a surface that promotes the dissociation of corepressors and the recruitment of coactivator proteins. wikipedia.orgoup.com This dynamic structural change is essential for the transition of the receptor from a transcriptionally repressive to an activating state. oup.com

Molecular Determinants of this compound versus Thyroxine (T4) Recognition by TRs

This compound (T3) is considered the biologically active form of thyroid hormone because it binds to TRs with a much higher affinity than thyroxine (T4), which is largely considered a prohormone. nih.govnih.gov The molecular basis for this differential recognition lies within the ligand-binding pocket of the TRs. nih.gov Crystallographic studies have revealed that while the pocket can accommodate both T3 and T4, the presence of the additional 5'-iodine atom in T4 leads to a less optimal fit. nih.gov A key residue, Met256 in TRα1 and Met310 in TRβ1, plays a critical role in potentiating the affinity of the receptor for T3. nih.govnih.gov Mutations in this residue can selectively reduce T3 binding without significantly impacting T4 affinity, providing a molecular explanation for the higher biological potency of T3. nih.govnih.govresearchgate.net

Thyroid Hormone Response Elements (TREs) and Transcriptional Control

Thyroid hormone receptors regulate gene expression by binding to specific DNA sequences known as thyroid hormone response elements (TREs) located in the regulatory regions of target genes. als-journal.complos.org TREs are typically composed of two "half-sites," which are hexameric sequences of nucleotides, with the consensus sequence being AGGTCA. plos.org The arrangement and spacing of these half-sites determine the specificity of TR binding and the nature of the transcriptional response.

The most common arrangement for TR/RXR heterodimers is a direct repeat of the half-sites with a four-nucleotide spacer (DR-4). oup.complos.org However, other configurations, such as inverted palindromes (IP) and everted repeats (ER), have also been identified. plos.org The specific organization of the TRE can influence which receptor dimers bind and whether the gene is activated or repressed in response to T3. For example, studies have shown that TR/RXR heterodimers can effectively regulate gene expression from a DR-4 TRE, while a TRE with an inverted repeat organization (IR0) may function more as a response element for RXR homodimers. plos.orgnih.gov This diversity in TRE structure adds another layer of complexity to the transcriptional control exerted by this compound.

Table 2: Common Configurations of Thyroid Hormone Response Elements (TREs)

TRE ConfigurationHalf-Site ArrangementTypical Receptor Dimer
Direct Repeat 4 (DR-4) AGGTCA NNNN AGGTCATR/RXR Heterodimer
Inverted Palindrome 0 (IR-0) AGGTCA TGACCTTR Homodimer, RXR Homodimer
Everted Repeat 6 (ER-6) TGACCT NNNNNN AGGTCATR/RXR Heterodimer

This compound, the biologically active form of thyroid hormone, exerts its profound effects on development, differentiation, and metabolism primarily by regulating gene expression. oup.com This regulation is mediated by thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily of ligand-inducible transcription factors. oup.comoup.com TRs modulate transcription by binding to specific DNA sequences known as thyroid hormone response elements (TREs) located in the regulatory regions of target genes. scispace.comnih.gov The transcriptional activity of TRs is multifaceted and involves intricate interactions with other nuclear receptors, co-regulator proteins, and the chromatin landscape.

DNA Binding Specificity and Affinity of TR-RXR Complexes

Thyroid hormone receptors typically bind to TREs as heterodimers with the retinoid X receptor (RXR). mdpi.comjci.org This heterodimerization significantly increases the DNA-binding affinity and specificity of the TR. jci.org TREs are composed of two "half-sites," which are specific DNA sequences, typically AGGTCA, arranged in different orientations and with varying spacing. scispace.commdpi.com The arrangement of these half-sites dictates the binding of the TR-RXR heterodimer.

The most common and well-characterized TREs are direct repeats (DRs), where the half-sites are arranged in the same direction and separated by a specific number of nucleotides. scispace.com TR/RXR heterodimers preferentially bind to DRs with a four-nucleotide spacer (DR4). scispace.com Other arrangements, such as palindromes (Pal) and inverted palindromes (IP), are also recognized. scispace.com The sequence of the half-sites and the spacing between them are critical determinants of binding affinity and the subsequent transcriptional response. oup.com The DNA binding domain (DBD) of the TR contains a unique motif that allows for specific recognition of the TRE sequence. oup.comoup.com Studies have shown that the cooperative binding of the TR and RXR DNA binding domains to these response elements is anisotropic, with specific interactions occurring when RXR is bound to the 5' half-site. nih.gov

Binding Characteristics of TR-RXR Complexes to Different TREs
TRE ConfigurationTypical SpacingBinding AffinityFunctional Consequence
Direct Repeat (DR4)4 nucleotidesHighPrimary mediator of positive T3 regulation. scispace.com
Palindrome (Pal)0 nucleotidesVariableCan mediate both positive and negative regulation. scispace.com
Inverted Palindrome (IP)VariableLowerLess common, involved in specific gene regulation. scispace.com

Positive and Negative Transcriptional Regulation through TREs

The binding of the TR-RXR heterodimer to a TRE can lead to either activation (positive regulation) or repression (negative regulation) of gene transcription, depending on the presence of this compound and the specific type of TRE. scispace.com

On a positive TRE (pTRE), the unliganded TR-RXR complex actively represses basal transcription. scispace.com The binding of this compound induces a conformational change in the TR, leading to the release of corepressor proteins and the recruitment of coactivator proteins, which in turn activates transcription. scispace.comum.es

Conversely, on a negative TRE (nTRE), the unliganded receptor can activate transcription, while the this compound-bound receptor represses it. scispace.com The mechanisms governing negative regulation are less understood but are crucial for the proper feedback control of the hypothalamic-pituitary-thyroid axis, such as the repression of the thyrotropin-releasing hormone (TRH) and thyroid-stimulating hormone (TSH) genes. oup.comnih.gov Some models of negative regulation propose a "tethering" mechanism where the TR does not bind directly to the DNA but interacts with other DNA-bound transcription factors to mediate repression. nih.gov

Summary of Transcriptional Regulation by this compound
Regulatory ElementUnliganded TR StateLiganded TR StateExample Target Gene
Positive TRE (pTRE)RepressionActivationGenes involved in metabolism
Negative TRE (nTRE)Activation/BasalRepressionTSHβ subunit scispace.comnih.gov

Co-regulator Complexes in this compound Signaling

The switch between transcriptional repression and activation by TRs is orchestrated by the exchange of large multiprotein complexes known as corepressors and coactivators. oup.commdpi.com

Transcriptional Co-repressors (e.g., NCoR, SMRT)

In the absence of this compound, TRs recruit corepressor complexes that include proteins such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). oup.comjscimedcentral.com These corepressors act as a scaffold to assemble a larger repressive complex. oup.com TRs appear to have a higher affinity for NCoR than SMRT. jscimedcentral.com NCoR and SMRT contain specific interaction domains with conserved motifs, termed CoRNR boxes, that mediate their binding to the unliganded TR. oup.com These corepressor complexes are essential for mediating the silencing of target genes in the absence of the hormone. mdpi.comjci.org

Transcriptional Co-activators (e.g., SRC Family Proteins)

Upon binding of this compound, the TR undergoes a conformational change that displaces the corepressor complex and facilitates the recruitment of coactivator complexes. oup.comscispace.com A key family of coactivators is the Steroid Receptor Coactivator (SRC) family, which includes SRC-1, SRC-2, and SRC-3. nih.govnih.gov These proteins interact with the liganded TR and serve as platforms to recruit other coactivators, forming a large activation complex. oup.comnih.gov The SRC proteins possess domains that allow them to interact with both the nuclear receptor and other components of the transcriptional machinery. nih.gov

Interplay with Histone Modifying Enzymes (e.g., Histone Deacetylases)

A primary mechanism by which corepressor and coactivator complexes regulate transcription is through the enzymatic modification of histones, the proteins around which DNA is wound. Corepressor complexes, including NCoR and SMRT, recruit Histone Deacetylases (HDACs). mdpi.comjscimedcentral.com HDACs remove acetyl groups from histone tails, leading to a more condensed chromatin structure that is less accessible to the transcriptional machinery, thus repressing gene expression. um.es The interaction between NCoR and HDAC3 is particularly critical for this repressive function. oup.comnih.gov

Conversely, coactivator complexes, such as those involving the SRC family, recruit Histone Acetyltransferases (HATs), like p300/CBP. oup.comnih.gov HATs add acetyl groups to histone tails, resulting in a more open and accessible chromatin structure, which facilitates gene transcription. um.es

Chromatin Remodeling and Epigenetic Modulation by this compound

The action of this compound extends beyond the simple recruitment of co-regulators to involve dynamic changes in chromatin structure and other epigenetic modifications. frontiersin.org Chromatin remodeling refers to the alteration of chromatin structure to control the access of transcriptional machinery to DNA. frontiersin.orgijbs.com

The recruitment of HATs and other chromatin-modifying enzymes by the liganded TR-RXR complex leads to a more "euchromatic" or open state, promoting gene expression. frontiersin.org Conversely, the HDAC activity associated with the unliganded receptor contributes to a "heterochromatic" or closed state, repressing transcription. oup.com These changes in chromatin accessibility are a fundamental aspect of how this compound regulates gene expression. nih.gov

Chromatin Remodeling and Epigenetic Modulation by this compound

Histone Acetylation and Deacetylation Mechanisms

The accessibility of DNA for transcription is largely controlled by the acetylation and deacetylation of histone proteins, the core components of chromatin. Histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histones, generally leading to a more relaxed chromatin structure and increased gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression. frontiersin.org

This compound influences this dynamic process. In the absence of T3, TRs bound to TREs often recruit corepressor complexes that include HDACs, leading to the silencing of target genes. jci.org Upon binding of T3 to the TR, a conformational change occurs, causing the dissociation of the corepressor complex and the recruitment of coactivator complexes containing HATs. nih.gov This switch from repression to activation, mediated by the modulation of histone acetylation, is a key mechanism by which T3 regulates gene expression. jci.orgphysiology.org For instance, in cardiac myocytes, T3 has been shown to play a role in the regulation of α-myosin heavy chain (α-MHC) transcription, and the use of an HDAC inhibitor, trichostatin A (TSA), demonstrated a potential role for histone acetylation as a cofactor in this process. physiology.org Studies have also shown that HDAC inhibitors can induce the expression of the sodium iodide symporter (NIS), suggesting that histone deacetylation is involved in its silencing in some thyroid cancers. oup.comnih.govnih.gov

DNA Methylation Dynamics and Gene Regulation

DNA methylation, the addition of a methyl group to the cytosine base of DNA, is another critical epigenetic modification that typically leads to gene silencing. oup.comoncotarget.com This process is catalyzed by DNA methyltransferases (DNMTs). oup.com The interplay between this compound and DNA methylation is an emerging area of research.

Recent studies suggest that T3 can induce changes in DNA methylation patterns. For example, in the developing tadpole brain, T3 treatment was found to increase the immunoreactivity of markers for active DNA demethylation, such as 5-hydroxymethylcytosine (B124674) (5-hmC) and the enzyme ten-eleven translocation 3 (TET3). oup.com This suggests that T3 can promote the removal of methyl groups from DNA, potentially leading to the activation of previously silenced genes. In human monocytes, T3 was observed to induce specific DNA methylation changes at several hundred CpG sites, although the overlap with differentially expressed genes was minimal, indicating a complex relationship. nih.gov The dynamic nature of DNA methylation and its response to hormonal signals like T3 highlight its importance in regulating gene expression programs during development and in response to physiological changes. unil.chfrontiersin.org

Regulation of Non-coding RNAs, Including microRNAs

Non-coding RNAs (ncRNAs) are RNA molecules that are not translated into proteins but play significant roles in gene regulation. mdpi.comfrontiersin.org Among these, microRNAs (miRNAs) and long non-coding RNAs (lncRNAs) have been shown to be influenced by this compound.

MiRNAs are short ncRNAs that typically bind to messenger RNA (mRNA) targets, leading to their degradation or translational repression. nih.gov LncRNAs are longer and can have more diverse functions, including acting as scaffolds for protein complexes, regulating chromatin structure, and sponging miRNAs. mdpi.comnih.gov Thyroid hormones can regulate the expression of various ncRNAs, which in turn modulate the expression of a wide array of target genes, adding another layer of complexity to T3's mechanism of action. nih.gov For instance, in liver cancer, thyroid hormone has been shown to regulate the expression of lncRNAs that are involved in tumor progression. nih.gov The dysregulation of ncRNAs in thyroid cancer is a growing area of investigation, with specific lncRNAs being identified as potential biomarkers. mdpi.com

Biosynthesis and Metabolism of Sodium + Triiodothyronine

Peripheral Deiodination Pathways: Converting Thyroxine to Sodium (+)-Triiodothyroninenih.govendocrine-abstracts.orgbrill.com

The vast majority of biologically active T3 is generated outside the thyroid gland through a process known as peripheral deiodination. This biochemical reaction involves the removal of an iodine atom from the outer phenolic ring of the T4 molecule. mdpi.com This conversion is critical, as T3 exhibits a significantly higher affinity for nuclear thyroid hormone receptors, making it three to five times more potent than T4. wikipedia.org The enzymes responsible for this vital activation step are the iodothyronine deiodinases. endocrine-abstracts.org

Iodothyronine Deiodinase Enzymes (DIO1, DIO2, DIO3)nih.govimrpress.com

Three principal types of iodothyronine deiodinases, each with distinct tissue distributions, substrate specificities, and regulatory mechanisms, govern the activation and inactivation of thyroid hormones. nih.govmdpi.com These enzymes are selenoenzymes, requiring the trace element selenium in the form of the rare amino acid selenocysteine (B57510) for their catalytic function. wikipedia.org

Type 1 Deiodinase (DIO1): Primarily located in tissues with high metabolic activity such as the liver, kidneys, and the thyroid gland itself, DIO1 is a key contributor to the circulating pool of T3. imrpress.complos.org This enzyme is unique in its ability to catalyze deiodination of both the outer (phenolic) and inner (tyrosyl) rings of thyroid hormones. imrpress.combioscientifica.com Outer ring deiodination of T4 produces active T3, while inner ring deiodination of T4 results in the formation of reverse T3 (rT3), a biologically inactive metabolite. mdpi.com DIO1 is situated in the plasma membrane of cells. nih.govbioscientifica.com

Type 2 Deiodinase (DIO2): Found predominantly in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, DIO2 is crucial for the local, intracellular production of T3. plos.orgbioscientifica.com Unlike DIO1, DIO2 exclusively performs outer ring deiodination, thereby converting T4 to T3. mdpi.com Its location in the endoplasmic reticulum membrane allows for the newly synthesized T3 to have direct access to the nucleus and its receptors. nih.govbioscientifica.com This localized T3 generation permits fine-tuned regulation of thyroid hormone action within specific tissues, independent of circulating T3 levels. endocrine-abstracts.org

Type 3 Deiodinase (DIO3): As the primary inactivating deiodinase, DIO3 plays a critical role in protecting tissues from excessive thyroid hormone activity. mdpi.com It is highly expressed in the placenta, fetal tissues, and the central nervous system. imrpress.comoup.com DIO3, also a plasma membrane protein, exclusively removes an iodine atom from the inner ring of T4 and T3, converting them to the inactive metabolites rT3 and 3,3'-diiodothyronine (B1196669) (T2), respectively. nih.govendocrine-abstracts.org

Table 1: Characteristics of Iodothyronine Deiodinase Enzymes

FeatureDIO1DIO2DIO3
Primary Function Systemic T3 production and thyroid hormone clearanceLocal T3 productionThyroid hormone inactivation
Location Liver, Kidneys, Thyroid, Pituitary imrpress.comumich.eduBrain, Pituitary, Brown Adipose Tissue, Skeletal Muscle plos.orgbioscientifica.comCNS, Placenta, Fetal Tissues, Skin imrpress.comoup.com
Subcellular Location Plasma Membrane nih.govbioscientifica.comEndoplasmic Reticulum nih.govbioscientifica.comPlasma Membrane nih.govbioscientifica.com
Catalytic Action Outer and Inner Ring Deiodination imrpress.combioscientifica.comOuter Ring Deiodination only mdpi.comInner Ring Deiodination only endocrine-abstracts.org
Main Product from T4 T3 and reverse T3 (rT3) mdpi.comT3 mdpi.comreverse T3 (rT3) endocrine-abstracts.org

Regulation of Deiodinase Activity and Expressionumich.edunih.gov

The expression and activity of the deiodinase enzymes are meticulously regulated to maintain thyroid hormone homeostasis. This regulation is multifactorial, responding to circulating thyroid hormone levels, developmental cues, and various physiological states. umich.edunih.gov

In states of hyperthyroidism, DIO1 expression is induced by T3, which helps to clear excess thyroid hormone, while DIO2 is downregulated to reduce the production of active T3. wikipedia.orgnih.gov Conversely, during hypothyroidism, DIO2 is upregulated to maximize the conversion of available T4 to T3 in critical tissues. wikipedia.org DIO3 activity is generally stimulated in hyperthyroid states to enhance the inactivation of surplus thyroid hormones. oup.comnih.gov

Other factors influencing deiodinase regulation include inflammatory cytokines, which can suppress DIO1 expression, and nutritional status. umich.edunih.gov For example, in brown adipose tissue, exposure to cold stimulates the sympathetic nervous system, leading to an increase in DIO2 expression and subsequent local T3 production, which is essential for adaptive thermogenesis. nih.gov

Intracellular Transport Mechanisms of Thyroid Hormonesnih.govrestorativemedicine.orgrestorativemedicine.org

Given their lipophilic nature, it was once believed that thyroid hormones could freely diffuse across cell membranes. However, extensive research has demonstrated that their entry into and exit from cells is a carrier-mediated process, facilitated by specific transmembrane transporter proteins. restorativemedicine.orgrestorativemedicine.orgeur.nl This active transport is crucial for regulating the intracellular concentration of thyroid hormones and, consequently, their biological activity. eur.nloup.com

Several families of transport proteins have been identified, with the monocarboxylate transporters (MCTs) and the organic anion-transporting polypeptides (OATPs) being among the most important for thyroid hormone transport. nih.goveur.nlmdpi.com

Monocarboxylate Transporter 8 (MCT8): Encoded by the SLC16A2 gene, MCT8 is a highly specific and efficient transporter of both T4 and T3. nih.govjci.org It is widely expressed in numerous tissues, including the brain, liver, and kidneys, and is particularly critical for the transport of thyroid hormones into neurons. nih.govjci.org

Monocarboxylate Transporter 10 (MCT10): Also known as T-type amino acid transporter 1 (TAT1), MCT10 is another transporter capable of moving T3 and T4 across the cell membrane. nih.gov It shares significant sequence homology with MCT8. nih.gov

Organic Anion Transporting Polypeptide 1C1 (OATP1C1): This transporter shows a high affinity for T4 and its metabolite, rT3, but has a low affinity for T3. mdpi.com OATP1C1 is prominently expressed at the blood-brain barrier, where it plays a crucial role in transporting T4 from the circulation into the brain. mdpi.comjci.org

The coordinated function of these and other transporters ensures that thyroxine is available for conversion to triiodothyronine within the cell and that T3 can reach its nuclear receptors to modulate gene expression. nih.govoup.com

Table 2: Key Intracellular Thyroid Hormone Transporters

TransporterGenePrimary SubstratesKey Tissue Locations
MCT8 SLC16A2T3, T4 jci.orgBrain (neurons), Liver, Kidneys, Heart nih.gov
MCT10 SLC16A10T3, T4 (and aromatic amino acids) nih.govLiver, Skeletal Muscle nih.gov
OATP1C1 SLCO1C1T4, rT3 mdpi.comBrain (blood-brain barrier, astrocytes) mdpi.comoup.com

Structural Biology and Biophysics of Sodium + Triiodothyronine Interactions

Crystal Structures of Thyroid Hormone Receptor Ligand-Binding Domains Complexed with Sodium (+)-Triiodothyronine

X-ray crystallography has provided high-resolution structures of the ligand-binding domains (LBDs) of both TRα and TRβ in complex with T3. nih.govrcsb.orgrcsb.org These structures reveal a canonical three-layered α-helical sandwich fold, characteristic of nuclear receptors, where the T3 molecule is almost entirely buried within a hydrophobic core. oup.combohrium.comunb.br

The binding of T3 induces significant conformational changes in the LBD, most notably the repositioning of the C-terminal helix 12 (H12). oup.comacs.org This movement is crucial for the formation of the coactivator binding surface. In the T3-bound state, H12 packs against the body of the LBD, completing the activation function 2 (AF-2) surface, which is recognized by coactivator proteins. researchgate.net

Crystal structures of the human TRα1 LBD in complex with T3 have been resolved to high resolution, revealing the specific interactions between the hormone and the receptor. nih.gov For instance, the hTRα1-T3 complex has been crystallized in two different space groups, P2(1)2(1)2(1) and C2, with diffraction data extending to 1.90 Å and 2.32 Å resolution, respectively. nih.gov Similarly, the crystal structure of the T3-bound TRβ LBD in complex with the retinoid X receptor-alpha (RXRα) has been determined, providing insights into the heterodimeric nature of TR action. rcsb.org

A notable finding from crystallographic studies is the existence of a second, lower-affinity binding site for T3 on the surface of the TRα LBD, located between helices H9, H10, and H11. oup.com The physiological relevance of this secondary site is still under investigation, but it suggests additional layers of regulatory complexity. oup.com

PDB ID Receptor Ligand Resolution (Å) Key Findings
3UVVTRα:RXRα heterodimerT3 and 9-cis retinoic acid2.95Provides a structural basis for allosteric communication and negative cooperativity between the T3 and 9c binding pockets. rcsb.org
4ZO1TRβ:RXRα heterodimerT33.22Shows an allosteric mechanism for how RXR cooperates with TR. rcsb.org
Not specifiedhTRα1T31.90High-resolution structure of the hTRα1-T3 complex. nih.gov
Not specifiedhTRα1T32.32Alternative crystal form of the hTRα1-T3 complex. nih.gov

Molecular Modeling and Dynamics Simulations of this compound-Receptor Interactions

Molecular dynamics (MD) simulations have complemented crystallographic data by providing a dynamic view of the interactions between T3 and TRs. oup.comaimspress.comnih.gov These computational studies have been instrumental in understanding the mobility of the ligand within the binding pocket and the conformational flexibility of the receptor.

MD simulations have been used to investigate the dissociation pathways of T3 from the TR LBD. nih.gov Contrary to earlier models that emphasized the role of H12 in ligand exit, simulations suggest that ligand dissociation is more likely to occur through rearrangements in a mobile region comprising H3 and the loop between H1 and H2. nih.gov This process is thought to be facilitated by the interaction of the hydrophilic portion of T3 with the external aqueous environment. nih.gov

Simulations have also been employed to study the effects of mutations on TR structure and function. For example, MD simulations of the L330S mutation in TRβ revealed structural changes that cause steric hindrance to T3 binding, providing a molecular basis for resistance to thyroid hormone (RTH). aimspress.comaimspress.com These simulations showed that the mutation alters the root mean square deviation and fluctuation of the LBD, indicating a change in the protein's conformational stability. aimspress.com

Furthermore, in silico modeling has been used to investigate the binding of various thyroid hormone metabolites to the cancer-relevant αvβ3 integrin, revealing that the iodine atoms at positions 3 and 5 on the inner ring of T3 are crucial for high-affinity binding. nih.gov

Simulation Type System Key Findings
Steered Molecular DynamicsT3 dissociation from TRDissociation is favored via rearrangements in H3 and the H1-H2 loop, not primarily involving H12. nih.gov
Nanoscale Molecular DynamicsL330S mutant of TRβ with T3The mutation causes steric hindrance, affecting T3 binding and leading to resistance to thyroid hormone. aimspress.comaimspress.com
In-silico DockingT3 and metabolites with αvβ3 integrinIodine atoms at positions 3 and 5 are critical for high-affinity binding. nih.gov
Molecular DynamicsTRα LBD with T3 at a second surface siteInvestigated the mobility and interaction of T3 at a newly identified secondary binding site. oup.com

Analysis of the Ligand Binding Pocket and Specificity Determinants for this compound

The ligand-binding pocket (LBP) of TRs is a predominantly hydrophobic cavity that accommodates the T3 molecule. frontiersin.orgbohrium.com The specificity of T3 binding is determined by a network of interactions between the hormone and specific amino acid residues lining the pocket.

A key determinant of ligand specificity is a single amino acid difference between TRα and TRβ within the LBP: a serine residue in TRα (Ser277) is replaced by an asparagine in TRβ (Asn331). oup.com This single residue difference is a major contributor to the subtype-selective binding of certain synthetic ligands. oup.com

Studies have shown that the Met residues at position 256 in TRα1 and 310 in TRβ1 play a critical role in the high-affinity binding of T3 compared to its precursor, thyroxine (T4). nih.gov These methionine residues form extensive hydrophobic interactions that stabilize the T3-liganded receptor in a tightly packed conformation. nih.gov Mutation of these methionines to threonine selectively reduces the affinity for T3, highlighting their importance in determining the bioactivity of T3. nih.gov

The flexibility of the polar region in the TRβ receptor, combined with differential recognition of the chemical group at the 1-carbon position of the ligand, also contributes to subtype selectivity. oup.com The ability of the TR LBD to accommodate ligands larger than T3 suggests a degree of plasticity in the binding pocket. pnas.orgpnas.org For instance, the binding of the synthetic agonist GC-24 induces shifts of 3–4 Å in helices 3 and 11, expanding the pocket to accommodate the bulkier ligand. pnas.org

Conformational Landscape and Allosteric Modulation of Thyroid Hormone Receptors

The binding of T3 to the TR LBD induces a cascade of conformational changes that extend beyond the immediate vicinity of the binding pocket, a phenomenon known as allostery. nih.govfrontiersin.org These allosteric changes are crucial for the proper functioning of the receptor, including its interaction with DNA, co-regulators, and its heterodimerization partner, RXR. rcsb.orgfrontiersin.org

Ligand binding to the LBD allosterically influences the conformation of the DNA-binding domain (DBD), affecting its affinity for thyroid hormone response elements (TREs) on target genes. nih.gov Circular dichroism spectroscopy studies have shown that DNA binding to the DBD can, in turn, induce conformational changes in the N-terminal A/B domain, suggesting a bidirectional allosteric communication between the different domains of the receptor. nih.gov

The interaction between TR and RXR in a heterodimer is also subject to allosteric regulation. rcsb.org The binding of a ligand to one partner can influence the conformation and activity of the other. For example, the binding of 9-cis retinoic acid to RXR can negatively affect the binding of T3 to TR. rcsb.org This allosteric cross-talk allows for the integration of different signaling pathways.

Furthermore, the concept of allosteric modulation has been exploited in the design of novel ligands. frontiersin.orgacs.org By targeting allosteric sites, it is possible to develop molecules that can modulate receptor function in a specific manner, for instance, by activating an otherwise inactive mutant receptor. frontiersin.org MD simulations have revealed allosteric pathways within the TR LBD, such as a pathway between H3 and H12, that are responsible for conformational adaptations upon ligand binding. acs.orgresearchgate.net

Evolutionary Perspectives of Triiodothyronine Action

Conservation of Thyroid Hormone Signaling Across Vertebrate Evolution

The core components of the thyroid hormone signaling system are remarkably conserved across all vertebrate lineages, suggesting its ancient and fundamental importance. mdpi.comnih.gov This system includes the thyroid gland for hormone synthesis, transport proteins for circulation, deiodinases for the conversion of the prohormone thyroxine (T4) to the active T3, and nuclear thyroid hormone receptors (TRs) that mediate the genomic effects of T3. royalsocietypublishing.orgplos.org Evidence suggests that the capacity to synthesize and metabolize thyroid hormones is present in almost every major group of non-vertebrate animals, with a nuclear receptor-mediated mechanism identified in several invertebrate phyla, including mollusks, echinoderms, and cephalochordates. nih.gov This indicates that the foundational elements of TH signaling arose early in animal evolution.

The specification of the endostyle in non-vertebrate chordates and its evolutionary successor, the thyroid gland in vertebrates, marked a crucial step in the evolution of TH signaling. mdpi.comresearchgate.net This internalization of TH production allowed for a more precise regulation of hormone levels, freeing the system to take on new signaling roles independent of environmental iodine availability. biologists.com Consequently, TH signaling evolved to coordinate development and physiological responses to a wide range of environmental cues. mdpi.combiologists.com

The fundamental mechanism of action, where T3 binds to nuclear receptors (TRs) that in turn regulate gene expression, is a shared feature among all vertebrates. semanticscholar.orgconsensus.app These TRs, which act as ligand-dependent transcription factors, are found in diverse vertebrate groups, from fish to mammals, highlighting the evolutionary preservation of this signaling cascade. bioscientifica.com The presence of homologous proteins for key components of the TH signaling system, such as thyroid peroxidase (TPO), iodothyronine deiodinases (DIO), and TRs, in both non-vertebrate and vertebrate chordates further supports the hypothesis of an ancient and conserved system. mdpi.comresearchgate.net

Evolutionary Adaptations in Thyroid Hormone Receptor Function and Ligand Sensitivity

While the core TH signaling pathway is conserved, the evolution of thyroid hormone receptors (TRs) and their sensitivity to ligands has undergone significant adaptation, contributing to the diverse physiological roles of T3 across vertebrates. The two primary paralogous TR genes, TRα and TRβ, arose from a genome duplication event that predates the radiation of jawed vertebrates. semanticscholar.org These two receptor subtypes exhibit different biological properties, including distinct patterns of gene regulation and binding affinities. semanticscholar.org

The evolution of TRs shows periods of accelerated change, particularly at the base of the vertebrate lineage. semanticscholar.org For instance, the lamprey, representing an ancient vertebrate lineage, possesses at least four distinct TR sequences, suggesting independent gene duplications compared to the TRα and TRβ found in jawed vertebrates. semanticscholar.org This diversification of receptors likely coincided with the establishment of modern thyroid hormone synthesis, allowing for more complex and nuanced regulation of target genes. semanticscholar.org

Ligand sensitivity of TRs has also evolved. While T3 is the principal active ligand for vertebrate TRs, the ancestral TR in the invertebrate chordate amphioxus shows a preference for a different T3 metabolite, TRIAC. plos.org Despite this, both T4 and T3 can induce metamorphosis in amphioxus, suggesting that the metabolic activation of thyroid hormones was a key evolutionary step. plos.org In vertebrates, the ligand-binding domain of TRs is highly conserved, ensuring a strong and specific interaction with T3. plos.org However, subtle differences in the amino acid sequence of the ligand-binding pockets of TRα and TRβ contribute to their isoform-specific functions and have been exploited in the development of selective synthetic ligands. pnas.org For example, a single amino acid difference between human TRα and TRβ accounts for the selectivity of certain synthetic agonists. pnas.org

The ability of TRs to function as both activators (in the presence of T3) and repressors (in the absence of T3) of gene transcription is a critical and conserved feature. oup.comnih.gov The unliganded receptor plays a significant physiological role, particularly during development. nih.gov The evolution of this dual functionality has allowed for precise temporal and spatial control of gene expression, which is essential for coordinating complex developmental processes.

Role of Triiodothyronine in Developmental Processes Across Species

Triiodothyronine (T3) is a master regulator of development in vertebrates, with its roles being both deeply conserved and species-specifically adapted. nih.govnih.gov From the dramatic metamorphosis of amphibians to the maturation of organ systems in mammals, T3 signaling is essential for timing developmental transitions in response to both internal and environmental cues. royalsocietypublishing.orgconsensus.app

One of the most striking examples of T3's developmental role is in amphibian metamorphosis, a process that involves the radical transformation of virtually every tissue as a tadpole becomes a frog. oup.comresearchgate.net This transformation is entirely dependent on a surge in T3 levels. oup.com In the absence of T3, metamorphosis fails to occur. nih.gov The molecular mechanisms governing this process, including the sequential expression of TRα and TRβ, are well-characterized and provide a model for understanding T3's action in other vertebrates. royalsocietypublishing.org

In fish, T3 also orchestrates metamorphosis, particularly in species like flatfish, and is crucial for the transition from larval to juvenile stages in many teleosts. frontiersin.org The general pattern of a T3 surge coinciding with metamorphic climax is conserved between teleosts and anurans, indicating a homologous developmental process. frontiersin.org

Across all vertebrates, T3 plays a critical role in the development of the central nervous system. nih.gov It influences processes such as neurogenesis, neuronal migration, and maturation. nih.govconsensus.app The importance of maternal thyroid hormones for early brain development is a conserved feature, as the fetal thyroid gland is not functional in the early stages of gestation. frontiersin.orgcore.ac.uk Even before the embryo can produce its own thyroid hormones, maternally derived T3 and its receptors are present and active, influencing gene expression and developmental outcomes. consensus.appfrontiersin.org

In mammals, the postnatal period is marked by a peak in T3 levels, which drives the maturation of various organ systems, including the brain, heart, and intestine. nih.gov This postembryonic developmental period in mammals shares many similarities with amphibian metamorphosis. oup.comnih.gov For instance, in both mice and frogs, T3 is involved in the remodeling of the intestine and the transition from fetal/larval to adult hemoglobin. nih.gov

The table below summarizes the diverse developmental roles of T3 across different vertebrate classes.

Vertebrate ClassKey Developmental Roles of Triiodothyronine (T3)
Fish (Teleosts) - Induces metamorphosis in species like flatfish. frontiersin.org- Regulates the transition from larval to juvenile stages. frontiersin.org- Influences testicular function and spermatogenesis. bohrium.com
Amphibians - Obligatory trigger for metamorphosis (e.g., tadpole to frog). oup.comresearchgate.net- Coordinates widespread tissue remodeling, including tail resorption and limb development. researchgate.netfrontiersin.org- Regulates intestinal development and the formation of adult stem cells. researchgate.net
Reptiles & Birds - Influences growth and development. nih.gov- Involved in the maturation of the central nervous system. nih.gov- T3 signaling components are conserved. bioscientifica.com
Mammals - Critical for postembryonic maturation of organs, including the brain, heart, and intestine. nih.govcore.ac.uk- Essential for normal neurological development and function. nih.govcore.ac.uk- Regulates metabolic rate and thermogenesis. biologists.com

This conservation of T3's role in orchestrating major developmental transitions underscores its ancient and fundamental importance in vertebrate evolution. The ability of the thyroid hormone signaling system to integrate environmental cues with developmental programs has been a key factor in the adaptive radiation of vertebrates. royalsocietypublishing.orgbiologists.com

Advanced Research Methodologies and Model Systems for Studying Sodium + Triiodothyronine

In Vivo Animal Models in Fundamental Research

In vivo models are essential for understanding the systemic effects of T3 on development, metabolism, and physiology.

Genetically modified mouse models have been instrumental in elucidating the specific functions of TRα and TRβ isoforms. nih.govresearchgate.net

Knockout Mice: Mice lacking the genes for TRα (Thra), TRβ (Thrb), or both have revealed the distinct roles of these receptors. nih.govresearchgate.net For example, TRα knockout mice have shown that this receptor is crucial for postnatal development and cardiac function, while TRβ knockout mice have highlighted its importance in the development of the inner ear and retina, liver metabolism, and the regulation of thyroid hormone levels. nih.govresearchgate.net TSHR-knockout mice have also been developed to study the role of the TSH receptor in thyroid cell function and hormone synthesis. pnas.org

Knock-in Mice: These models involve the insertion of a specific mutation into the TR gene. For instance, a knock-in mouse model with a mutation in the TRβ gene (ThrbPV) that causes resistance to thyroid hormone (RTH) has been used to study the effects of this condition on cochlear development. nih.gov Other knock-in models have been developed to study the role of oncogenic drivers in thyroid cancer. bioscientifica.com

Table 3: Key Findings from Genetically Modified Mouse Models in T3 Research

Mouse ModelKey Phenotype/FindingReference
TRα KnockoutImpaired postnatal development and cardiac function. nih.govresearchgate.net
TRβ KnockoutElevated TSH and thyroid hormone levels, hearing defects, and altered liver metabolism. nih.govresearchgate.netembopress.org
TRα/TRβ Double KnockoutSurvive but exhibit extreme resistance to thyroid hormone. embopress.org
TSHR KnockoutProfound hypothyroidism and developmental delays. pnas.org
TRβ (PV) Knock-inModel for resistance to thyroid hormone (RTH), shows severe hearing impairment in homozygous mice. nih.gov

Amphibian metamorphosis, the dramatic transformation from a tadpole to a frog, is a classic model system for studying the developmental actions of thyroid hormone. nih.govmdpi.com This process is entirely dependent on T3, making it an ideal system to investigate the hormone's role in tissue remodeling, cell death (apoptosis), and morphogenesis. nih.govnih.gov

Species like Xenopus laevis and Xenopus tropicalis are commonly used. mdpi.comnih.gov In these models, researchers can manipulate thyroid hormone levels to study their effects on various developmental processes. For example, treating tadpoles with T3 can induce premature metamorphosis, while exposure to thyroid hormone synthesis inhibitors can block it. env.go.jp

Studies in amphibians have been crucial in developing the "dual function model" for TRs. oup.com This model proposes that in the absence of T3 (in premetamorphic tadpoles), unliganded TRs repress gene expression, preventing premature metamorphosis. oup.com When T3 levels rise, the liganded receptors activate gene expression, initiating the metamorphic cascade. oup.com This model has been shown to be applicable to mammalian development as well. oup.com

Biochemical and Biophysical Techniques for Molecular Analysis

Understanding the interaction between T3 and its molecular targets is fundamental to elucidating its mechanism of action. A suite of biochemical and biophysical techniques allows for the precise quantification of these interactions.

Radioligand binding assays are a classic and highly sensitive method used to determine the affinity and kinetics of T3 binding to its receptors. These assays typically utilize radioactively labeled T3, such as ¹²⁵I-T3, to quantify its interaction with TRs. nih.govmdpi.com In a typical assay, receptor proteins, often extracted from rat liver nuclei, are incubated with ¹²⁵I-T3. nih.gov The receptor-ligand complexes are then separated from the unbound ligand, and the radioactivity is measured to determine the amount of bound T3. nih.gov

These assays allow for the calculation of key binding parameters, including the dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd value indicates a higher affinity. For instance, a filter-binding method established an apparent Kd of 1.38 x 10⁻¹⁰ M for the interaction between T3 and isolated rat liver nuclear receptors. nih.gov Competitive binding assays, where unlabeled compounds compete with ¹²⁵I-T3 for binding to the receptor, are also employed to determine the binding affinities of various T3 analogs and other potential ligands. mdpi.com

Table 3: Radioligand Binding Assay Data for T3

Receptor Source Ligand Dissociation Constant (Kd) Reference
Rat Liver Nuclei ¹²⁵I-T3 1.38 x 10⁻¹⁰ M nih.gov
TRα-LBD ¹²⁵I-T3 0.058 nM mdpi.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. oup.com It has been widely applied to study the interactions of T3 and its receptors with other molecules, including DNA, co-regulators, and potential endocrine disruptors. researchgate.netresearchgate.net In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and another molecule (the analyte) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a response.

SPR provides detailed kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). This technique has been used to characterize the binding of coactivator proteins like TIF2 and TRAP220 to the thyroid hormone receptor. researchgate.net It is also a valuable tool for screening and characterizing the binding of environmental chemicals, such as pesticides, to the human thyroid hormone receptor, helping to identify potential endocrine-disrupting activity. oup.comresearchgate.net For example, SPR has been used to measure the binding affinities of various pesticides to the human TR, with KD values ranging from the nanomolar to the micromolar range. oup.comnih.gov

Table 4: SPR Analysis of TR Interactions

Interacting Molecules Measured Parameter Value

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular binding events. This allows for the determination of the complete thermodynamic profile of an interaction, including the binding affinity (Ka, the inverse of Kd), the enthalpy change (ΔH), and the entropy change (ΔS). nih.govnih.gov

In an ITC experiment, a solution of one molecule (e.g., T3) is titrated into a solution containing its binding partner (e.g., the thyroid hormone receptor). The heat released or absorbed during the binding event is measured, and from the resulting titration curve, the thermodynamic parameters can be derived. ITC studies of the T3-receptor interaction have revealed that the binding is characterized by a negative heat capacity change, which is consistent with the involvement of hydrophobic interactions. nih.gov The technique has also been used to demonstrate allosteric communication between the DNA-binding and ligand-binding domains of the thyroid receptor, showing how DNA binding can influence interactions with coactivators. nih.gov

Table 5: Thermodynamic Parameters of T3-Receptor Interaction from ITC

Interacting Molecules Temperature (°C) Enthalpy (ΔH) Entropy (ΔS) Heat Capacity (ΔCp⁰)

Molecular and Cell Biology Techniques for Mechanistic Studies

A variety of molecular and cell biology techniques are employed to investigate the downstream effects of T3 binding to its receptors, particularly the regulation of gene expression. These methods provide mechanistic insights into how T3 controls cellular processes.

Luciferase reporter gene assays are a widely used tool to study the transcriptional activity of thyroid hormone receptors. nih.govbio-connect.nlnih.gov In these assays, cells, such as the rat pituitary tumor cell line GH3, are engineered to express a luciferase reporter gene under the control of a thyroid hormone response element (TRE). nih.gov When T3 is added to the cells, it activates the TRs, which then bind to the TRE and drive the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of the TRs. This system is highly sensitive and can detect T3 concentrations in the picomolar range. nih.gov These assays are valuable for screening compounds for agonistic or antagonistic activity towards TRs and for dissecting the signaling pathways involved. nih.govmdpi.com

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of transcription factors, including thyroid hormone receptors. nih.govoncotarget.complos.org In ChIP-seq, cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the TR is used to immunoprecipitate the receptor-DNA complexes. After reversing the cross-links, the associated DNA is sequenced, revealing the specific genomic regions where the TR was bound. ChIP-seq studies have provided comprehensive maps of TR binding sites across the genome in various cell types and tissues, revealing that TRs bind not only to promoter regions but also to introns and intergenic regions. nih.govplos.org

Gene expression analysis techniques, such as RNA sequencing (RNA-seq) and microarrays, are used to determine the global changes in gene expression in response to T3 treatment. nih.govnih.gov By comparing the transcriptomes of cells or tissues in the presence and absence of T3, researchers can identify genes that are either upregulated or downregulated by the hormone. mdpi.comoup.com These studies have revealed that T3 regulates a vast number of genes involved in diverse biological processes, and that the transcriptional response to T3 is highly tissue-specific. nih.govnih.gov Combining gene expression data with ChIP-seq data allows for the identification of direct TR target genes, providing a deeper understanding of the gene regulatory networks controlled by T3. nih.gov

Table 6: Overview of Molecular and Cell Biology Techniques in T3 Research

Technique Model System/Cell Line Application Key Findings
Luciferase Reporter Assay GH3 Rat Pituitary Cells, HEK293 Cells. nih.govbio-connect.nlmdpi.com Screening for TR agonists and antagonists; studying transcriptional activation. nih.govindigobiosciences.com Developed highly sensitive assays for detecting T3 and identifying TR-disrupting compounds. nih.gov
Chromatin Immunoprecipitation (ChIP-seq) HepG2-TRα1 Cells, Neural Cells. oncotarget.comnih.gov Genome-wide mapping of TR binding sites. nih.govplos.org TRs bind to thousands of sites across the genome, including promoters, introns, and intergenic regions. oncotarget.complos.org

Chromatin Immunoprecipitation (ChIP) and ChIP-Sequencing for DNA Binding Analysis

Chromatin Immunoprecipitation (ChIP) is a powerful antibody-based technique used to investigate the interaction of proteins with specific DNA sequences in a cell. cellsignal.com When coupled with sequencing (ChIP-Seq), it allows for the genome-wide identification of binding sites for transcription factors and other DNA-associated proteins. illumina.com This methodology is fundamental to understanding how Sodium (+)-triiodothyronine exerts its effects on a genomic scale.

The process typically begins with the cross-linking of proteins to DNA within cells, followed by fragmentation of the chromatin. illumina.com An antibody specific to the protein of interest, in this case, the thyroid hormone receptor (TR) bound by triiodothyronine, is used to immunoprecipitate the protein-DNA complexes. illumina.com After reversing the cross-links, the associated DNA is purified and can be analyzed by PCR (ChIP-PCR) for specific gene loci or by next-generation sequencing (ChIP-Seq) for a comprehensive, genome-wide analysis. cellsignal.comillumina.com

ChIP-based studies have been instrumental in mapping the locations of thyroid hormone response elements (TREs) across the genome, providing insights into the direct and indirect gene targets of T3. mdpi.com This technique can be performed using native chromatin (N-ChIP), which is suitable for strongly associated proteins like histones, or with cross-linked chromatin (X-ChIP), which is necessary for analyzing a broader range of transiently interacting proteins. creative-diagnostics.com In instances where a high-quality antibody against the native protein is unavailable, an alternative strategy involves expressing the protein with an epitope tag and using a tag-specific antibody for the ChIP assay. nih.gov

TechniquePrincipleApplication in this compound ResearchKey Advantages
ChIP-PCRImmunoprecipitation of protein-DNA complexes followed by PCR amplification of specific DNA sequences. cellsignal.comAnalysis of thyroid hormone receptor binding to known target gene promoters.Cost-effective and rapid for single-gene analysis. cellsignal.com
ChIP-SeqImmunoprecipitation of protein-DNA complexes followed by high-throughput sequencing of the associated DNA. illumina.comGenome-wide mapping of thyroid hormone receptor binding sites and identification of novel T3 target genes.Unbiased, genome-wide profiling without prior knowledge of binding sites. illumina.com

Quantitative Polymerase Chain Reaction (qPCR) and RNA Sequencing for Gene Expression Profiling

To understand the functional consequences of this compound binding to its receptor and subsequent DNA interaction, researchers employ techniques to measure changes in gene expression. Quantitative Polymerase Chain Reaction (qPCR) and RNA Sequencing (RNA-Seq) are two of the most prominent methods for this purpose.

Quantitative Polymerase Chain Reaction (qPCR) , also known as real-time PCR, is a highly sensitive and specific technique used to quantify the amount of a specific nucleic acid sequence in a sample. nih.govthermofisher.com In the context of this compound research, qPCR is used to measure the expression levels of specific target genes that are known or suspected to be regulated by the hormone. This is typically done by first reverse transcribing messenger RNA (mRNA) from treated cells into complementary DNA (cDNA), which then serves as the template for the qPCR reaction (RT-qPCR). thermofisher.com The amplification of the target gene is monitored in real-time using fluorescent dyes or probes, allowing for the quantification of the initial amount of mRNA. merckmillipore.com This method is invaluable for validating the results from broader screening techniques like microarrays and for detailed analysis of a small number of genes.

RNA Sequencing (RNA-Seq) is a high-throughput sequencing approach that provides a comprehensive and unbiased profile of the entire transcriptome of a cell or tissue. This technique allows researchers to not only quantify the expression levels of all genes but also to identify novel transcripts, alternative splicing events, and other transcriptional nuances that may be influenced by this compound. The application of RNA-Seq has significantly advanced the understanding of the global gene expression changes induced by thyroid hormones in various tissues. researchgate.net

TechniquePrincipleApplication in this compound ResearchKey Findings/Capabilities
qPCRReal-time monitoring of DNA amplification using fluorescence to quantify specific nucleic acid sequences. nih.govthermofisher.comQuantifying the expression of known T3-responsive genes like CPT1A, ANGPTL4, and DIO1. plos.orgConfirms dose-dependent transcriptional activation by T3 and its analogs. plos.org
RNA-SeqHigh-throughput sequencing of the entire RNA content of a sample to profile the transcriptome.Comprehensive analysis of global gene expression changes in response to T3 treatment in various cell types and tissues.Identifies novel T3-responsive genes and pathways, providing a broader understanding of thyroid hormone action. researchgate.net

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a fundamental tool for studying the transcriptional activity of specific gene promoters in response to signaling molecules like this compound. These assays involve linking a promoter region of interest, which contains a thyroid hormone response element (TRE), to a reporter gene that encodes an easily measurable protein, such as luciferase or β-galactosidase. nih.gov

This construct is then introduced into host cells, often a human embryonic kidney cell line (HEK293), along with expression plasmids for the thyroid hormone receptor (TR) and its binding partner, the retinoid X receptor (RXR). plos.org When the cells are treated with this compound, the activated TR/RXR heterodimer binds to the TRE in the reporter construct, driving the expression of the reporter gene. mdpi.com The resulting signal, for instance, the light produced by luciferase, is then quantified and serves as a direct measure of the transcriptional activity induced by the hormone. plos.orgmdpi.com

These assays are highly versatile and can be used to:

Confirm the functionality of identified TREs.

Screen for compounds that act as agonists or antagonists of the thyroid hormone receptor.

Investigate the roles of different TR isoforms (α and β) in mediating the transcriptional response. plos.org

For example, studies have utilized luciferase reporter assays to demonstrate that an imperfect TRE is sufficient for T3-induced transcription of the pyridoxal (B1214274) kinase (Pdxk) gene. mdpi.com

Proteomic Approaches for Identifying Interacting Proteins

The biological effects of this compound are not solely mediated by the interaction of its receptor with DNA. A complex network of protein-protein interactions is crucial for the proper function of the thyroid hormone receptor, including the recruitment of co-activators and co-repressors. Proteomic approaches are employed to identify these interacting proteins on a large scale.

One common method is a pull-down assay coupled with mass spectrometry. In this technique, a "bait" protein, such as a specific domain of the thyroid hormone receptor, is immobilized on beads. This bait is then incubated with a cell lysate containing a complex mixture of proteins. Proteins that interact with the bait are "pulled down" and subsequently identified using mass spectrometry. This approach has been used to identify proteins that interact with the C-terminal tail of G protein-coupled receptors, revealing potential signaling complexes. plos.org

Another powerful technique is Thermal Proteome Profiling (TPP) , which combines a cellular thermal shift assay (CETSA) with quantitative mass spectrometry. TPP is based on the principle that the binding of a ligand, such as a drug or hormone, can alter the thermal stability of its target protein. By subjecting cell lysates or intact cells to a temperature gradient and then quantifying the remaining soluble proteins at each temperature using mass spectrometry, researchers can identify proteins that are stabilized or destabilized by the presence of a compound. This provides an unbiased method to identify direct and indirect protein targets and interacting partners in a cellular context. brieflands.com

Untargeted proteomic analyses of tissues can also reveal changes in the protein landscape in response to altered thyroid hormone states. For instance, studies on thyroid tissue from patients with goiter have used techniques like two-dimensional difference in-gel electrophoresis (2D-DIGE) followed by mass spectrometry to identify dysregulated proteins and pathways. nih.gov These approaches provide a broader view of the cellular machinery affected by thyroid hormone signaling.

Analytical Techniques for Quantitative Research Studies of this compound

Accurate and precise quantification of this compound in various research samples is essential for pharmacokinetic studies, understanding metabolic pathways, and correlating hormone levels with biological effects. The primary analytical methods used for this purpose are based on chromatography coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Hormone Quantification in Research Samples

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of hormones like triiodothyronine in complex biological matrices such as serum. researchgate.netnih.govbohrium.com This technique offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of the hormone. researchgate.netthermofisher.com

The method involves several key steps:

Sample Preparation: This often includes protein precipitation and liquid-liquid extraction to remove interfering substances from the sample. thermofisher.com

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A column, typically a reversed-phase C18 column, separates triiodothyronine from other molecules in the sample based on their physicochemical properties. thermofisher.comacs.org

Ionization: The separated molecules are then introduced into the mass spectrometer, where they are ionized, most commonly using electrospray ionization (ESI).

Mass Analysis: The ionized molecules are then analyzed in two stages by a tandem mass spectrometer (MS/MS). The first mass analyzer selects the precursor ion corresponding to triiodothyronine, which is then fragmented. The second mass analyzer separates and detects the resulting product ions. This process of selected reaction monitoring (SRM) provides a high degree of specificity and reduces background noise. thermofisher.com

LC-MS/MS methods have been developed to simultaneously quantify multiple thyroid hormones and their metabolites, providing a comprehensive picture of thyroid hormone homeostasis. researchgate.netthermofisher.com The sensitivity of these methods can be further enhanced through derivatization of the analytes before analysis. acs.org

ParameterReported Values/ConditionsReference
Concentration Range1.0–500 ng/mL researchgate.net
On-Column Detection Limits1.5–7.0 pg researchgate.net
Mean Method Recoveries81.3–111.9% researchgate.net
Relative Standard Deviations1.2–9.6% researchgate.net
Chromatographic ColumnAccucore C18 100 x 2.1 mm, 2.6 μm thermofisher.com

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors for Purity and Identification in Research Contexts

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. wikipedia.orgpreprints.org In the context of this compound research, HPLC is crucial for assessing the purity of the compound in pharmaceutical preparations and for its identification in various samples. nih.goviaea.org

HPLC operates by pumping a solvent mixture (the mobile phase) through a column containing a solid adsorbent material (the stationary phase) at high pressure. wikipedia.org The components of the injected sample separate based on their differential interactions with the stationary and mobile phases. preprints.org

For the analysis of this compound, HPLC systems are often equipped with:

UV/Vis Detectors: These detectors measure the absorbance of UV or visible light by the analyte as it elutes from the column. This is a common method for determining the chemical purity of a radiopharmaceutical. iaea.org

Fluorescence Detectors: To enhance sensitivity for low-level detection, triiodothyronine can be derivatized with a fluorogenic reagent, such as 9-anthroylnitrile, before HPLC analysis. The resulting fluorescent derivative can then be detected with high sensitivity. nih.gov

Mass Spectrometry (LC-MS): As discussed previously, coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity for both identification and quantification.

HPLC is a cornerstone of quality control in the production of pharmaceutical-grade this compound, ensuring its identity and purity. iaea.org

Equilibrium Dialysis and Ultrafiltration for Free Hormone Separation in Research Contexts

In the study of this compound (T3), distinguishing the minute, biologically active free fraction from the much larger protein-bound portion is of paramount importance. The concentration of free T3 (FT3) is considered the most reliable indicator of thyroid hormone status. acpjournals.org To this end, equilibrium dialysis (ED) and ultrafiltration (UF) have been established as crucial laboratory techniques for the separation and quantification of free T3 in research settings. lcms.czendocrine-abstracts.org These methods are often considered reference or "gold standard" procedures due to their theoretical soundness in physically separating the unbound hormone for subsequent measurement. lcms.cz

Equilibrium dialysis operates on the principle of allowing free T3 to diffuse across a semi-permeable membrane until a state of equilibrium is reached. In this method, a serum or plasma sample is placed on one side of a dialysis membrane, while a protein-free buffer solution is on the other. The membrane has a specific molecular weight cutoff that retains large molecules like thyroxine-binding globulin (TBG), transthyretin, and albumin, but allows smaller molecules, including unbound T3, to pass through. acpjournals.org Over a period of incubation, the free T3 from the serum sample diffuses into the buffer until its concentration in the buffer (the dialysate) is equal to the free T3 concentration in the original serum sample. The concentration of T3 in the dialysate can then be measured, typically by a sensitive immunoassay, providing a direct quantification of the free hormone. lcms.cz

Ultrafiltration, conversely, employs centrifugal force or pressure to push the aqueous component of a serum sample through a semi-permeable membrane. nih.govresearchgate.net Similar to equilibrium dialysis, the membrane's pores are sized to retain proteins, thereby separating the protein-bound T3 from the free T3, which passes through with the ultrafiltrate. nih.gov The resulting protein-free ultrafiltrate contains a concentration of T3 that is representative of the free hormone concentration in the original undiluted serum sample. tandfonline.com This method is often favored for its relative speed and simplicity compared to the more time-consuming equilibrium dialysis. oup.com

Both techniques aim to minimize the disruption of the natural equilibrium between bound and free hormone during the separation process. However, factors such as dilution, temperature, and pH can influence the binding affinity of T3 to its transport proteins, and must be carefully controlled to ensure the accuracy of the measurements. nih.govtandfonline.com For instance, dilution of the serum sample, which is often a step in equilibrium dialysis, can alter the fraction of free thyroid hormones, a pitfall that can be avoided with ultrafiltration of undiluted serum. nih.gov

Research applications of these methodologies are extensive, particularly in studies comparing thyroid function in various physiological and pathological states. For example, studies have utilized equilibrium dialysis to compare FT3 levels in healthy individuals with those in patients with hyperthyroidism, hypothyroidism, and non-thyroidal illnesses, demonstrating the utility of this method in discerning subtle changes in hormone availability. nih.govoup.com

The following interactive table presents representative data from a comparative study utilizing equilibrium dialysis to measure free T3 concentrations across different clinical groups.

GroupNumber of Subjects (n)Mean Free T3 (pg/mL)Standard Deviation (SD)
Healthy Subjects403.10.5
Hyperthyroid Patients2612.86.2
Hypothyroid Patients361.00.4
Pregnant Women (3rd Trimester)162.60.4
Euthyroid with Low TBG53.40.6
Non-thyroidal Illness (Normal T3)122.90.5
Non-thyroidal Illness (Low T3)122.20.6

This table is generated based on data reported in a study comparing different methods for free T3 measurement. nih.govoup.com

Ultrafiltration has also been extensively used in research to provide accurate measurements of free T3. For instance, studies have employed ultrafiltration followed by radioimmunoassay to determine FT3 levels in normal subjects and pregnant women, highlighting differences in hormone concentrations between these groups. nih.gov

The interactive table below shows findings from a study that used an ultrafiltration method to determine free T3 concentrations.

GroupNumber of Subjects (n)Mean Free T3 (pmol/L)Standard Deviation (SD)
Normal Subjects298.81.7
Pregnant Women (3rd Trimester)247.12.1

This table is based on data from a study describing an ultrafiltration method for free thyroid hormone measurement. nih.gov

The combination of these separation techniques with highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has further enhanced the accuracy and specificity of free T3 quantification in research. lcms.czendocrine-abstracts.org These advanced methodologies allow for precise measurements even at very low concentrations, providing researchers with powerful tools to investigate the intricate role of this compound in health and disease. endocrine-abstracts.org

Future Directions in Sodium + Triiodothyronine Research

Understanding Differential Tissue Sensitivity and Specificity of Sodium (+)-Triiodothyronine Action

A central paradox in thyroid hormone biology is how a systemic hormone like T3 can exert highly specific and varied effects in different tissues. oup.com While circulating T3 levels are maintained within a narrow range, individual tissues can fine-tune their response, leading to distinct physiological outcomes. oup.comjci.org Future research is dedicated to comprehensively understanding the molecular machinery that governs this differential sensitivity.

Several key mechanisms contribute to tissue-specific T3 action:

Differential Expression of TR Isoforms: Two genes encode for thyroid hormone receptors, TRα and TRβ, which are expressed in different tissues at varying levels. jci.orgnih.gov For example, TRα is predominantly expressed in the brain, heart, and skeletal muscle, while TRβ is highly expressed in the liver, kidney, and pituitary gland. jci.orgnih.gov This differential distribution is a primary determinant of tissue-specific responses. Effects on the heart are mainly regulated by TRα, whereas cholesterol metabolism in the liver is mediated by TRβ. oup.com

Local Hormone Activation and Inactivation: The availability of active T3 within a cell is tightly controlled by a family of enzymes called deiodinases. jci.org Type 1 and Type 2 deiodinases convert the prohormone T4 into the more active T3, thereby amplifying the local thyroid signal. jci.org Conversely, Type 3 deiodinase inactivates T3, dampening the signal. nih.gov The specific expression pattern of these enzymes allows each tissue to customize its T3 concentration. jci.org

Thyroid Hormone Transporters: For T3 to act, it must first enter the cell. This process is mediated by specific transmembrane transporters, such as the monocarboxylate transporter 8 (MCT8). jci.org The expression and activity of these transporters vary between tissues, providing another layer of regulatory control over intracellular T3 availability. jci.orgendotext.org

Investigating how these different layers of regulation—receptor isoforms, local metabolism, and transport—are integrated to produce a specific physiological outcome in a given tissue is a major goal for future research. oup.com

Table 2: Tissue-Specific Expression and Primary Functions of Thyroid Hormone Receptor (TR) Isoforms

Tissue Predominant TR Isoform(s) Primary Mediated Actions of T3 Reference(s)
Heart TRα1 Regulation of heart rate and cardiac contractility. nih.govoup.com nih.govoup.com
Liver TRβ1 Regulation of cholesterol and lipid metabolism. jci.orgoup.com jci.orgoup.com
Brain TRα1, TRβ1, TRβ2 Critical for neural development, differentiation, and adult neurogenesis. jci.orgnih.gov jci.orgnih.gov
Pituitary Gland TRβ2 Negative feedback regulation of Thyroid-Stimulating Hormone (TSH) secretion. endotext.orgbioscientifica.com endotext.orgbioscientifica.com
Bone TRα1 Regulation of skeletal development and adult bone maintenance. nih.gov nih.gov
Brown Adipose Tissue (BAT) TRα, TRβ Regulation of adaptive thermogenesis. jci.org jci.org

Exploring the Full Spectrum of Epigenetic Regulation in Diverse Biological Contexts

Epigenetics refers to heritable changes in gene function that occur without altering the underlying DNA sequence. bioscientifica.com The interaction between T3 signaling and the epigenetic machinery is a rapidly expanding field of research. T3 action is not only governed by the presence of its receptors but also by the accessibility of its target genes within the chromatin structure. bioscientifica.com Future work will focus on mapping the full spectrum of these epigenetic modifications across different cell types and developmental stages.

Key epigenetic mechanisms involved in T3 action include:

DNA Methylation: This process involves the addition of methyl groups to DNA, typically at CpG dinucleotides, which can impair the activity of gene promoters. bioscientifica.com The expression of key T3-responsive genes, such as the sodium iodide symporter (NIS), can be influenced by DNA methylation. nih.gov Furthermore, T3 itself can regulate the expression of genes involved in establishing epigenetic marks, such as DNA Methyltransferase 3a, creating complex feedback loops. nih.gov

Histone Modification: The binding of T3 to its nuclear receptor often involves the recruitment of co-regulator proteins that possess enzymatic activity. bioscientifica.com Coactivators can modify histones (e.g., through acetylation), which relaxes the chromatin structure and facilitates gene transcription. bioscientifica.comscientificarchives.com Conversely, in the absence of T3, TRs can be associated with corepressors that promote a more condensed, transcriptionally silent chromatin state. bioscientifica.com

MicroRNAs (miRNAs): These small non-coding RNAs can regulate gene expression post-transcriptionally. nih.govplos.org Research has shown that the expression of thyroid hormone receptor beta (THRB) can be suppressed by specific miRNAs, such as miR-155 and miR-425, in certain cancers. plos.org This adds another layer of regulation to T3 sensitivity.

A particularly fascinating area is the study of intergenerational epigenetic effects, where exposure to abnormal T3 levels during development can lead to persistent changes in T3 sensitivity that are passed down through subsequent generations, as observed in animal models. nih.govbioscientifica.com

Table 3: Epigenetic Mechanisms in this compound Signaling

Epigenetic Mechanism Description Example in T3 Signaling Reference(s)
DNA Methylation Addition of methyl groups to DNA, often silencing gene promoters. Can modulate the expression of the sodium iodide symporter (SLC5A5) and the thyroid hormone inactivating enzyme (DIO3). nih.gov bioscientifica.comnih.gov
Histone Modification Post-translational modifications of histone proteins (e.g., acetylation, methylation) that alter chromatin structure and gene accessibility. T3-bound TRs recruit coactivators with histone acetyltransferase (HAT) activity to activate target gene expression. bioscientifica.comscientificarchives.com bioscientifica.comscientificarchives.com
MicroRNA (miRNA) Regulation Small non-coding RNAs that bind to mRNA, leading to translational repression or degradation. miR-155 and miR-425 can directly target and downregulate the expression of the THRB transcript in renal cancer. plos.org plos.org

Advanced Structural and Functional Studies of Receptor-Co-regulator Complexes

The function of thyroid hormone receptors as ligand-regulated transcription factors is critically dependent on their interaction with a large suite of nuclear proteins known as co-regulators (coactivators and corepressors). informaticsjournals.co.inmdpi.com The binding of T3 to the ligand-binding domain (LBD) of the TR induces a critical conformational change. nih.gov This change typically causes the dismissal of corepressor proteins (e.g., NCoR, SMRT) and facilitates the recruitment of coactivator complexes (e.g., SRC/p160 family), which then initiate gene transcription. informaticsjournals.co.innih.gov

However, this is not a simple on/off switch. Recent studies reveal a more complex and dynamic process. For instance, some findings suggest that T3 can paradoxically promote the transient recruitment of corepressors to certain gene promoters, challenging the classic exchange model. nih.gov The ultimate transcriptional output depends on the specific TR isoform, the DNA sequence of the thyroid hormone response element (TRE), the cellular context, and the relative abundance of over 300 different co-regulators. nih.govmdpi.com

Future research will employ advanced structural biology techniques, such as cryo-electron microscopy and advanced crystallography, to obtain high-resolution snapshots of TRs bound to DNA and complexed with various co-regulators. These structural insights, combined with sophisticated functional assays, will be crucial for understanding how these interactions dictate tissue-specific gene regulation and for the rational design of selective thyroid hormone receptor modulators (STRMs) with improved therapeutic profiles. oup.comnih.gov

Table 4: Key Nuclear Receptor Co-regulators in T3 Signaling

Co-regulator Class Examples General Function in T3 Signaling Reference(s)
Corepressors NCoR (Nuclear Receptor Corepressor), SMRT (Silencing Mediator of Retinoid and Thyroid Hormone Receptor) Bind to unliganded TRs (in the absence of T3) and repress target gene transcription. mdpi.comnih.gov mdpi.comnih.gov
Coactivators SRC Family (e.g., SRC-1/NCOA1), p300/CBP Recruited to T3-bound TRs; possess histone acetyltransferase (HAT) activity to promote chromatin opening and gene transcription. mdpi.comnih.gov mdpi.comnih.gov

Development of Refined In Vitro and In Vivo Research Models for Complex Biological Questions

To address the complex biological questions outlined above, researchers are moving beyond traditional cell culture and animal models to develop more refined and physiologically relevant systems. These advanced models are essential for accurately studying T3 action in both health and disease.

Advanced In Vitro Models: There is a significant shift from two-dimensional (2D) cell cultures to three-dimensional (3D) organotypic models. researchgate.net Researchers have successfully developed human thyroid microtissues, or organoids, from primary human thyroid cells or by directing the differentiation of pluripotent stem cells (PSCs). researchgate.netnih.gov These 3D structures can self-organize into follicle-like structures that replicate the native architecture and, crucially, restore the capacity for thyroid hormone synthesis and secretion, a function often lost in 2D culture. researchgate.netnih.gov Similarly, human brain organoids derived from stem cells are being developed to study how T3 and potential endocrine disruptors affect neurodevelopment. mdpi.com These models provide a powerful platform for high-throughput screening and for studying human-specific aspects of thyroid biology. researchgate.netnih.gov

Advanced In Vivo Models: Transgenic animal models remain indispensable. The development of the "Thyroid Hormone Action Indicator" (THAI) mouse is a notable innovation. oup.com This model uses a firefly luciferase reporter gene under the control of a T3-responsive promoter, allowing researchers to visualize and quantify T3 signaling activity in specific tissues of a living animal in real-time. oup.com This provides an unprecedented ability to study tissue-specific T3 action in various physiological and pathological states. oup.com Furthermore, the zebrafish embryo is emerging as a valuable model for screening chemicals that disrupt the thyroid system, as key developmental processes like eye development and swim bladder inflation are T3-dependent. ifremer.fr

The continued development and integration of these advanced in vitro and in vivo models will be paramount for dissecting complex biological questions and translating basic research findings into clinical applications. mdpi.comresearchgate.net

Table 5: Comparison of Research Models for Studying this compound Action

Model Type Key Features Advantages Limitations Reference(s)
2D Cell Culture Cells grown as a monolayer on a flat surface. High-throughput, cost-effective, genetically manipulable. Loss of physiological architecture and function, poor cell-cell interaction. researchgate.net researchgate.net
3D Organoids/Microtissues Self-organizing 3D structures from primary or stem cells. Replicates tissue architecture and physiological function (e.g., hormone synthesis). researchgate.netnih.gov Human-specific models are possible. nih.gov Lack of vascularization, complex culture requirements, not yet standardized. nih.gov researchgate.netnih.gov
Zebrafish Embryo Transparent vertebrate embryo. Rapid development, high-throughput in vivo screening, easy genetic manipulation. Differences in physiology compared to mammals. ifremer.fr ifremer.fr
Transgenic Mouse (e.g., THAI) Genetically engineered mouse with reporter genes or specific mutations. Studies systemic physiology and tissue-specific action in a whole organism. oup.com Gold standard for in vivo studies. Costly, lower throughput, species differences. oup.comnih.gov oup.comnih.gov

Q & A

Q. What are the best practices for quantifying Sodium (+)-triiodothyronine in serum samples to ensure reproducibility?

To ensure reproducibility, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity. Key steps include:

  • Isotope-labeled internal standards (e.g., stable isotope-labeled T3) to normalize matrix effects.
  • Solid-phase extraction or hollow fiber liquid-phase microextraction to reduce lipid interference in serum .
  • Validation against certified reference materials and inter-laboratory comparisons.
  • Detailed documentation of protocols (e.g., centrifugation speed, temperature controls) as per standardized reporting guidelines .

Q. What experimental models are appropriate for studying the cellular uptake mechanisms of this compound?

  • In vitro models : Differentiated adipocytes or hepatocyte cell lines to study T3 transport via sodium iodide symporters (NIS) and monocarboxylate transporters (MCTs). Protocols should include charcoal-stripped serum to eliminate endogenous hormone interference .
  • In vivo models : Rodent studies with controlled thyroid status (e.g., hypothyroid models induced by propylthiouracil). Validate uptake using radiolabeled T3 or immunofluorescence staining for transporters .

Q. How to optimize sample preparation for T3 analysis in tissues with high lipid content?

  • Use homogenization in methanol:water (80:20) to precipitate lipids.
  • Implement hollow fiber liquid-phase microextraction (HF-LPME) for selective isolation of T3 from lipid-rich matrices .
  • Centrifuge samples at 15,000 × g for 20 minutes to remove residual particulates .

Advanced Research Questions

Q. How can researchers address discrepancies between total and free triiodothyronine measurements in clinical studies?

Discrepancies arise from methodological differences (e.g., immunoassays vs. LC-MS/MS) and variability in binding proteins (e.g., albumin, transthyretin). Solutions include:

  • Parallel measurement of total T3 (via LC-MS/MS) and free T3 (equilibrium dialysis followed by LC-MS/MS) .
  • Statistical adjustment for confounding factors (e.g., thyroid-binding globulin levels) using multivariate regression models .
  • Reporting results with 95% confidence intervals to highlight measurement variability .

Q. How to design a longitudinal study assessing tissue-specific effects of T3 under varying metabolic conditions?

  • Cohort selection : Stratify participants by metabolic status (e.g., type 2 diabetes vs. healthy controls) using HbA1c and fasting glucose thresholds .
  • Dosing regimen : Administer T3 at physiological (0.3 µg/kg) and supraphysiological (1.5 µg/kg) doses, with washout periods to avoid carryover effects.
  • Outcome measures : Tissue biopsies (muscle, liver) for RNA sequencing of thyroid hormone receptor (TR) targets and serum metabolomics .

Q. What are the critical controls for investigating T3’s interaction with thyroid hormone receptors in vitro?

  • Pharmacological controls : Use cycloheximide (10 µg/mL) to block new protein synthesis and LY294002 (50 µM) to inhibit PI3K signaling, which modulates TR activity .
  • Negative controls : siRNA knockdown of TRα/TRβ isoforms to confirm receptor-specific effects.
  • Binding validation : Competitive assays with unlabeled T3 to confirm specificity of radiolabeled ligand binding .

Q. How should researchers approach conflicting data on T3’s role in metabolic pathways derived from different assay platforms?

  • Cross-validate findings using orthogonal methods (e.g., Seahorse extracellular flux analysis for mitochondrial respiration vs. qPCR for metabolic gene expression) .
  • Conduct meta-analyses to reconcile contradictory results, focusing on effect sizes and heterogeneity metrics (e.g., statistic).
  • Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify context-dependent signaling nodes .

Q. What methodological considerations are essential when extrapolating T3 dosing regimens from animal models to humans?

  • Apply allometric scaling (e.g., body surface area normalization) to convert rodent doses (µg/kg) to human equivalents.
  • Account for species differences in T3 half-life (24 hours in mice vs. 2.5 days in humans) using pharmacokinetic modeling .
  • Validate target engagement in human tissues via positron emission tomography (PET) with radiolabeled T3 analogs .

Methodological Resources

  • LC-MS/MS Protocols : Detailed workflows for T3 quantification, including column specifications (C18, 2.1 × 50 mm) and ionization parameters (ESI+) .
  • Cell Culture Guidelines : Differentiation protocols for adipocytes (0.5 mM IBMX, 1 µM dexamethasone) and criteria for assessing TR activation .
  • Statistical Frameworks : ANOVA with post-hoc Tukey tests for multi-group comparisons, as applied in clinical T3 studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.